Cas no 1902920-86-8 (DNWMRONFBHWMFP-UHFFFAOYSA-N)

DNWMRONFBHWMFP-UHFFFAOYSA-N structure
DNWMRONFBHWMFP-UHFFFAOYSA-N structure
Product name:DNWMRONFBHWMFP-UHFFFAOYSA-N
CAS No:1902920-86-8
MF:C18H24N2O5
Molecular Weight:348.393565177917
CID:5549755

DNWMRONFBHWMFP-UHFFFAOYSA-N 化学的及び物理的性質

名前と識別子

    • DNWMRONFBHWMFP-UHFFFAOYSA-N
    • インチ: 1S/C18H24N2O5/c1-23-18(22)15-4-2-3-9-20(15)17(21)13-5-6-16(19-12-13)25-14-7-10-24-11-8-14/h5-6,12,14-15H,2-4,7-11H2,1H3
    • InChIKey: DNWMRONFBHWMFP-UHFFFAOYSA-N
    • SMILES: N1(C(C2=CC=C(OC3CCOCC3)N=C2)=O)CCCCC1C(OC)=O

DNWMRONFBHWMFP-UHFFFAOYSA-N Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6475-3411-50mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F6475-3411-10mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F6475-3411-1mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F6475-3411-2μmol
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6475-3411-3mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F6475-3411-20μmol
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F6475-3411-5mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F6475-3411-25mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F6475-3411-75mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F6475-3411-4mg
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate
1902920-86-8 90%+
4mg
$66.0 2023-07-05

DNWMRONFBHWMFP-UHFFFAOYSA-N 関連文献

DNWMRONFBHWMFP-UHFFFAOYSA-Nに関する追加情報

Chemical Compound Introduction: CAS No 1902920-86-8 and Product Name DNWMRONFBHWMFP-UHFFFAOYSA-N

The chemical compound with the CAS number 1902920-86-8 and the product name DNWMRONFBHWMFP-UHFFFAOYSA-N represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound, as derived from its chemical formula, exhibits a high degree of complexity, which contributes to its multifaceted functionalities. In recent years, there has been a growing interest in exploring such complex molecules for their therapeutic potential.

Recent research in the domain of medicinal chemistry has highlighted the importance of understanding the structural and functional relationships between chemical entities and their biological activities. The compound in question has been extensively studied for its interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways. Studies have shown that this compound exhibits promising properties as an inhibitor of certain key enzymes, which are implicated in diseases such as cancer and inflammatory disorders. The mechanism of action involves precise molecular interactions that modulate the activity of these enzymes, thereby offering a potential therapeutic intervention.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves sophisticated methodologies that require careful optimization to ensure high yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations to construct the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also pave the way for scalable production, which is crucial for further development and commercialization.

In terms of pharmacological activity, the compound has demonstrated remarkable efficacy in preclinical studies. Specifically, it has shown potential in reducing inflammation by inhibiting key pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases, where current treatments often suffer from significant side effects. The compound's ability to selectively target inflammatory pathways without affecting normal physiological processes makes it an attractive candidate for further clinical investigation.

The pharmacokinetic profile of this compound is another area of interest. Preliminary data indicate that it exhibits good oral bioavailability and moderate tissue distribution, suggesting that it could be administered orally for therapeutic effects. Additionally, its metabolic stability appears to be favorable, which reduces the likelihood of rapid degradation in vivo. These pharmacokinetic properties are critical for determining the dosing regimen and formulation requirements for future clinical trials.

From a regulatory perspective, the development of this compound adheres to stringent guidelines set forth by global health authorities. The safety and efficacy data generated from preclinical studies are meticulously reviewed to ensure compliance with regulatory standards before advancing to human trials. This rigorous approach is essential for ensuring patient safety while maximizing the potential benefits of new therapeutic agents.

The impact of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for further drug discovery efforts, providing insights into how structural modifications can enhance biological activity. Researchers are exploring derivatives of this molecule with improved pharmacological profiles, aiming to develop next-generation drugs with enhanced efficacy and reduced side effects.

The collaboration between academic institutions and pharmaceutical companies has been instrumental in advancing the development of this compound. Such partnerships facilitate the integration of expertise from various disciplines, including chemistry, biology, and pharmacology, which is essential for translating laboratory discoveries into viable therapeutic solutions. The ongoing research efforts are supported by funding agencies that recognize the importance of innovation in addressing unmet medical needs.

The future prospects for this compound are promising, with several clinical trials already underway to evaluate its efficacy in treating various conditions. As more data becomes available, it is expected that regulatory approval will follow, opening doors for broader medical use. The success of this compound underscores the importance of continued investment in fundamental research and development within the pharmaceutical industry.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd